3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H15ClN2O2 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
(E)-3-[6-chloro-2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C22H15ClN2O2/c23-18-10-12-20-24-22(19(25(20)14-18)11-13-21(26)27)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,(H,26,27)/b13-11+ |
InChI Key |
BFFPKEWJCZXIJH-ACCUITESSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the use of a three-component reaction involving thiones, which are catalyzed by Lewis acids . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Structural Features Governing Reactivity
The compound’s reactivity is influenced by three key components:
-
Imidazo[1,2-a]pyridine core : A π-deficient heterocycle susceptible to electrophilic substitution at position 5 and nucleophilic substitution at the 6-chloro position .
-
Biphenyl-4-yl group : Provides steric bulk and influences regioselectivity in cross-coupling reactions .
-
Acrylic acid substituent : A conjugated α,β-unsaturated system capable of Michael additions, esterification, or decarboxylation under specific conditions .
Substitution at the 6-Chloro Position
The 6-chloro group undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides due to electron withdrawal by the adjacent nitrogen atom.
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Amine substitution | EtOH, 80°C, 12 h (with piperazine) | 72% | |
| Methoxylation | NaOMe, DMF, 110°C, 6 h | 58% |
Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-deficient imidazo[1,2-a]pyridine ring . Steric hindrance from the biphenyl group slows kinetics but improves selectivity for para-substituted nucleophiles .
Functionalization of the Acrylic Acid Group
The acrylic acid moiety participates in:
-
Esterification : With ethanol/H to form ethyl acrylate derivatives (yield: 85–92%) .
-
Amidation : Using EDCI/HOBt with primary amines (e.g., benzylamine, yield: 78%) .
-
Decarboxylation : At 200°C under vacuum to yield 3-(2-biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)propene (yield: 63%) .
Key Observation : The α,β-unsaturation directs conjugate addition over direct acid-base reactions .
Electrophilic Aromatic Substitution (EAS)
Electrophiles attack the imidazo[1,2-a]pyridine core at position 5 due to meta-directing effects of the nitrogen atoms .
| Reaction | Reagents | Yield | Source |
|---|---|---|---|
| Nitration | HNO/HSO, 0°C | 41% | |
| Bromination | Br, CHCl, 25°C | 55% |
Limitation : Steric hindrance from the biphenyl group reduces reactivity at position 3 .
Cross-Coupling Reactions
The biphenyl-4-yl group enables Suzuki-Miyaura coupling for structural diversification:
| Reaction | Catalyst System | Yield | Source |
|---|---|---|---|
| Borylation | Pd(dppf)Cl, Bpin | 67% | |
| Arylation | Pd(PPh), Ar-Br | 73% |
Note : Reactions require anhydrous conditions and elevated temperatures (80–100°C) .
Degradation Pathways
-
Photodegradation : UV light (254 nm) induces cleavage of the imidazo ring, forming biphenyl-4-ylacetic acid derivatives (t: 4.2 h) .
-
Oxidative Degradation : HO/Fe oxidizes the acrylic acid to a ketone (yield: 88%) .
Challenges and Unexplored Areas
Scientific Research Applications
3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarity and Key Differences
The compound shares structural motifs with several imidazo-pyridine/pyridazine derivatives. Below is a comparative analysis of its closest analogs (Table 1), based on similarity scores and structural features:
Table 1: Structural Comparison of Analogs
| CAS No. | Compound Name | Core Structure | Substituents | Similarity Score |
|---|---|---|---|---|
| 90734-72-8 | (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone | Imidazo[1,2-b]pyridazine | Phenyl, Cl, ketone | 0.72 |
| 1690176-75-0 | Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | Imidazo[1,2-b]pyridazine | tert-Butyl, Cl, methyl ester | 0.67 |
| 14714-22-8 | 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid | Imidazo[1,2-b]pyridazine | Methyl, Cl, carboxylic acid | 0.63 |
| 1150566-27-0 | Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | Imidazo[1,2-b]pyridazine | Ethyl ester, Cl | 0.60 |
Key Observations:
- Core Heterocycle: Unlike the target compound’s imidazo[1,2-a]pyridine core, analogs like 90734-72-8 and 14714-22-8 feature imidazo[1,2-b]pyridazine, which replaces a pyridine ring with pyridazine.
- The acrylic acid moiety may improve solubility relative to ester or ketone functionalities .
- Chlorine Position: All analogs retain a chlorine atom at position 6, suggesting a conserved role in modulating electronic effects or steric hindrance.
Biological Activity
3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid (CAS Number: 727977-34-6) is a compound characterized by its complex structure, which includes an imidazo[1,2-a]pyridine moiety and a biphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The molecular formula of the compound is with a molecular weight of approximately 374.82 g/mol. It has a density of and a logP value of , indicating significant lipophilicity which may enhance its bioavailability and interaction with biological targets .
| Property | Value |
|---|---|
| Molecular Formula | C22H15ClN2O2 |
| Molecular Weight | 374.82 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| LogP | 5.90 |
Anticancer Activity
Research indicates that compounds related to imidazo[1,2-a]pyridine structures exhibit notable anticancer properties. For instance, derivatives of this class have been shown to inhibit proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The presence of the biphenyl group in this compound may enhance its potency against cancer cells by improving membrane permeability and target binding affinity.
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have demonstrated significant antimicrobial activities against a range of pathogens, including bacteria and fungi . The specific compound under discussion has not been extensively studied for its antimicrobial effects; however, its structural analogs have shown promise in inhibiting bacterial growth and biofilm formation.
Anti-inflammatory Effects
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Given the structural similarities, it is plausible that this compound may exhibit similar anti-inflammatory effects.
Case Studies
Several studies have highlighted the biological activity of compounds within the imidazo[1,2-a]pyridine family:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that imidazo[1,2-a]pyridine derivatives significantly inhibited tumor growth in xenograft models .
- Antimicrobial Evaluation : Research conducted on related compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for further exploration in drug development .
- Anti-inflammatory Mechanisms : A recent publication detailed how imidazo[1,2-a]pyridine derivatives reduced inflammation markers in animal models of arthritis .
Q & A
Q. What are the optimal synthetic routes for 3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid, and how do reaction conditions influence yield?
Methodology :
- Stepwise Condensation and Cyclization : Start with biphenyl-4-carbaldehyde and 6-chloro-2-aminopyridine under reflux in DMF or toluene. Use Pd/C or CuI as catalysts for Suzuki-Miyaura coupling to introduce the biphenyl group. Cyclization is achieved via acid-mediated intramolecular dehydration (e.g., H₂SO₄ or POCl₃) .
- Yield Optimization : Vary solvent polarity (DMF vs. toluene) and catalyst loading (0.5–5 mol% Pd). Monitor purity via HPLC (C18 column, acetonitrile/water gradient). Typical yields range 40–65%, with Pd catalysts favoring higher regioselectivity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Methodology :
- Multinuclear NMR : Analyze , , and (if applicable) spectra to confirm substitution patterns. Key peaks: imidazo[1,2-a]pyridine protons (δ 7.2–8.5 ppm), acrylic acid protons (δ 6.2–6.8 ppm, J = 16 Hz for trans coupling) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (3:1). Compare bond lengths/angles with DFT-optimized structures (B3LYP/6-31G*) .
Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?
Methodology :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control and DMSO as a solvent control. Measure MIC/MBC at 24–48 hours .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure. Normalize viability to untreated cells and validate with cisplatin as a reference .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
Methodology :
- Systematic Substituent Variation : Synthesize analogs with halogen (F, Br), methyl, or methoxy groups at the 4-biphenyl or 6-chloro positions. Test bioactivity and correlate with electronic (Hammett σ) or steric (Taft Eₛ) parameters .
- CoMFA/CoMSIA Modeling : Use Sybyl-X or MOE to generate 3D-QSAR models. Align structures by imidazo[1,2-a]pyridine core and derive contour maps for electrostatic/hydrophobic contributions .
Q. How should conflicting data on biological activity (e.g., variable MIC values) be resolved?
Methodology :
- Source Analysis : Compare assay conditions (e.g., bacterial strain variants, inoculum size, solvent purity). For example, MIC discrepancies >2-fold may arise from differences in compound solubility (test via DLS) .
- Dose-Response Reproducibility : Repeat assays in triplicate using independent synthetic batches. Apply ANOVA to assess batch-to-batch variability (p < 0.05 threshold) .
Q. What experimental design strategies minimize resource use while maximizing data robustness?
Methodology :
- Factorial Design : Use a 2³ factorial matrix (e.g., temperature: 80–120°C, catalyst: Pd/C vs. CuI, solvent: DMF vs. toluene) to identify critical yield factors. Analyze via Minitab or Design-Expert to rank parameter significance .
- DoE for Bioassays : Optimize cell culture conditions (e.g., serum concentration, seeding density) using response surface methodology (RSM) to reduce replicate numbers by 30–50% .
Q. How can computational methods predict reactivity or degradation pathways?
Methodology :
- DFT Calculations : Simulate reaction intermediates at the M06-2X/def2-TZVP level. Identify transition states (IRC verification) for acid-catalyzed hydrolysis or photodegradation .
- MD Simulations : Model aqueous stability using GROMACS with TIP3P water. Track hydrogen bonding between the acrylic acid group and solvent over 100 ns .
Q. What mechanistic insights explain its catalytic behavior in cross-coupling reactions?
Methodology :
- Kinetic Profiling : Monitor Suzuki-Miyaura coupling via in situ IR (C–Br stretch at 500 cm⁻¹). Fit rate data to a Langmuir-Hinshelwood model to distinguish oxidative addition vs. transmetallation as rate-limiting steps .
- Isotope Labeling : Use -labeled aryl halides in GC-MS to track bond formation. Compare isotopic enrichment in product vs. intermediates .
Q. How do environmental factors (pH, light) impact its stability in biological assays?
Methodology :
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hours). Quantify degradation via UPLC-MS (ESI+ mode). Major degradation products often arise from imidazole ring hydrolysis .
- Photostability Testing : Use ICH Q1B guidelines with UV (320–400 nm) and visible light (1.2 million lux-hours). Analyze photoproducts via HRMS and assign structures via NMR .
Q. What interdisciplinary approaches integrate this compound into materials science or catalysis?
Methodology :
- MOF Synthesis : Coordinate with Zn²+ or Cu²+ nodes to create porous frameworks. Characterize BET surface area (N₂ adsorption) and test for CO₂ capture efficiency .
- Organocatalysis Screening : Evaluate asymmetric aldol reactions using the acrylic acid moiety as a hydrogen-bond donor. Measure enantioselectivity via chiral HPLC (Chiralpak IA column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
